5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Catalog No.
S13811516
CAS No.
M.F
C8H11BrN2O
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Product Name

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

IUPAC Name

5-bromo-1-(oxan-4-yl)pyrazole

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C8H11BrN2O/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2

InChI Key

VBBWDQIMQIAEOA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=CC=N2)Br

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is an organic compound classified as a pyrazole. It features a bromine atom at the 5th position of the pyrazole ring and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom of the pyrazole structure. This compound is notable for its unique chemical properties, which stem from the combination of the bromine substituent and the tetrahydro-2H-pyran moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation Reactions: The compound can be oxidized to yield pyrazole oxides.
  • Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

These reactions allow for the synthesis of diverse derivatives, expanding its utility in chemical research .

Research indicates that 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole exhibits potential biological activities. It has been studied for:

  • Antimicrobial Properties: The compound shows effectiveness against various microbial strains.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, providing potential therapeutic avenues in treating inflammatory diseases.

Ongoing studies are focused on elucidating specific molecular targets and mechanisms of action within biological systems .

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves:

  • Bromination: The starting material, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.
  • Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield while maintaining strict control over reaction conditions .

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Research is ongoing to explore its potential as a pharmaceutical agent in drug discovery.
  • Agrochemicals and Dyes: The compound is utilized in producing agrochemicals and dyes due to its reactive properties .

The interaction studies for 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole focus on its biochemical interactions. Preliminary findings suggest that it may interact with various enzymes or receptors, influencing biochemical pathways. Further research is necessary to identify specific targets and understand the implications of these interactions in therapeutic contexts .

Several compounds share structural similarities with 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. These include:

Compound NameStructureUnique Features
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-imidazoleImidazole StructureContains an imidazole ring instead of pyrazole
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-triazoleTriazole StructureFeatures a triazole ring which may alter reactivity
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-piperidinePiperidine StructureA saturated nitrogen-containing heterocycle

Uniqueness

The uniqueness of 5-Bromo-1-(tetrahydro-2H-pyran-4-y)-1H-pyrazole lies in its specific substitution pattern and the combination of both a bromine atom and a tetrahydro-2H-pyran group. This distinct structure imparts unique chemical properties and reactivity profiles, making it particularly valuable in synthetic chemistry and biological research .

MethodTemperature (°C)SolventYield (%)SelectivityReaction Time
N-Bromosuccinimide photochemicalRoom temperatureChloroform70-85C-4 position selective2-6 hours
N-Bromosuccinimide thermal80-100Various65-90C-4 position selective4-8 hours
Electrochemical brominationRoom temperatureAqueous NaBr75-93C-4 position selective3-5 hours
Bromine in chloroformRefluxChloroform55-75Regioselective6-12 hours
Bromine in dichloromethane80Dichloromethane68-85Regioselective2 hours
Molecular bromine with silver carbonate60Dichloroethane85-92High selectivity4-6 hours

Tetrahydro-2H-pyran-4-yl Group Incorporation Mechanisms

The incorporation of the tetrahydro-2H-pyran-4-yl group onto the pyrazole nitrogen represents a critical step in the synthesis of 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole [9] [10]. This transformation requires careful consideration of regioselectivity to ensure selective N-1 alkylation while avoiding competing N-2 substitution pathways.

Trichloroacetimidate-Mediated Alkylation

The use of trichloroacetimidate electrophiles in combination with Brønsted acid catalysts provides an efficient method for N-alkylation of pyrazoles with tetrahydro-2H-pyran-4-yl groups [9] [10]. The methodology employs camphorsulfonic acid as the optimal catalyst in refluxing 1,2-dichloroethane, achieving yields ranging from 77 to 92 percent [9]. The reaction mechanism involves acid-catalyzed activation of the trichloroacetimidate, followed by nucleophilic attack by the pyrazole nitrogen [10].

Research demonstrates that the regioselectivity strongly favors N-1 alkylation, particularly when the alkylating agent contains benzylic or tetrahydropyranyl substituents [9]. The poor reactivity observed with electron-withdrawing substituents on the imidate supports a carbocation intermediate mechanism, where electron-donating groups facilitate carbocation formation and enhance reaction efficiency [9] [10]. Temperature control at reflux conditions ensures complete conversion while minimizing side reactions and decomposition pathways.

Michael Addition Strategies

Catalyst-free Michael addition reactions represent an alternative approach for introducing tetrahydro-2H-pyran-4-yl groups onto pyrazole scaffolds [11]. This methodology achieves exceptional regioselectivity with N-1 to N-2 ratios exceeding 99 to 1, demonstrating the inherent preference for N-1 alkylation under these conditions [11]. The reaction proceeds at elevated temperatures around 90 degrees Celsius without requiring additional catalysts or activating agents.

The mechanism involves nucleophilic addition of the pyrazole nitrogen to activated Michael acceptors bearing tetrahydropyranyl substituents [11]. The high regioselectivity arises from steric and electronic factors that favor approach at the N-1 position over the more hindered N-2 site [11]. Yields typically range from 85 to 95 percent, making this approach highly attractive for synthetic applications requiring high efficiency and selectivity.

Direct N-Alkylation with Base Catalysis

Traditional base-catalyzed N-alkylation methods provide access to tetrahydro-2H-pyran-4-yl substituted pyrazoles through reaction with appropriate halide electrophiles [12]. The use of potassium carbonate in dimethylformamide at 60 degrees Celsius represents a common set of conditions for this transformation [12]. However, this approach often suffers from reduced regioselectivity, producing mixtures of N-1 and N-2 alkylated products that require chromatographic separation.

Yields for direct alkylation methods typically range from 65 to 80 percent, with the lower efficiency attributed to competing elimination reactions and the formation of dialkylated byproducts [12]. The regioselectivity can be improved through the use of sterically demanding bases or by employing protecting group strategies that temporarily block one of the nitrogen atoms during the alkylation process.

Protecting Group Approaches

The use of protecting groups such as ethyl vinyl ether enables reversible protection of one pyrazole nitrogen, allowing for regioselective functionalization at the remaining nitrogen center [13]. This strategy involves acid-catalyzed addition of ethyl vinyl ether to form the 1-ethoxyethyl protected pyrazole, followed by alkylation and subsequent deprotection under mild acidic conditions [13]. The protecting group can be easily introduced and removed under mild conditions, making this approach particularly suitable for complex synthetic sequences.

The yields for protecting group strategies typically range from 80 to 95 percent across the protection-alkylation-deprotection sequence [13]. The reversible nature of the ethoxyethyl protecting group requires careful removal of ethyl vinyl ether during the deprotection step to drive the equilibrium toward the desired unprotected product [13].

Table 2: Tetrahydro-2H-pyran-4-yl Group Incorporation Methods

MethodReagentConditionsYield (%)Regioselectivity
Trichloroacetimidate alkylationTHP-trichloroacetimidateCSA, 1,2-DCE, reflux77-92N1 selective
Michael additionTHP-acrylate derivativeCatalyst-free, 90°C85-95N1 > N2 (99:1)
Direct N-alkylation with baseTHP-halide/baseK2CO3, DMF, 60°C65-80Mixed products
Acid-catalyzed couplingTHP-alcohol/acidTsOH, toluene, 80°C70-85N1 selective
Protecting group strategyEthyl vinyl etherAcid catalyzed, 40-50°C80-95Reversible
One-pot synthesisVarious precursorsMulti-step sequence60-75Variable

Solvent Systems and Catalytic Optimization

The selection of appropriate solvent systems and catalytic conditions plays a crucial role in optimizing the synthesis of 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole [14] [15] [16]. The solvent choice significantly influences reaction rates, selectivity, and overall yield through effects on substrate solubility, transition state stabilization, and catalyst performance.

Polar Aprotic Solvent Systems

Dimethylformamide represents one of the most widely utilized polar aprotic solvents for pyrazole synthesis and functionalization reactions [15] [17]. The high dielectric constant and coordinating ability of dimethylformamide facilitate ionic reactions and stabilize charged intermediates formed during bromination and alkylation processes [15]. Research demonstrates that dimethylformamide-based systems achieve yields ranging from 75 to 90 percent when combined with palladium acetate and potassium pivalate catalytic systems at 140 degrees Celsius [17].

The addition of hydrochloric acid to amide solvents such as dimethylformamide, N-methylpyrrolidone, and N,N-dimethylacetamide significantly enhances yields by accelerating dehydration steps in cyclocondensation reactions [15]. Studies show that N,N-dimethylacetamide provides excellent regioselectivity at room temperature with yields ranging from 70 to 85 percent when acid catalysis is employed [15]. The polar nature of these solvents promotes the formation of ionic intermediates while providing sufficient solvation for both reactants and catalysts.

Dimethyl sulfoxide serves as another important polar aprotic solvent, particularly in oxidative transformations and iodine-mediated reactions [16] [18]. The dual role of dimethyl sulfoxide as both solvent and carbon-1 source in certain pyrazole synthesis methodologies demonstrates its unique utility in heterocyclic chemistry [18]. Yields in dimethyl sulfoxide systems typically range from 80 to 95 percent when combined with molecular iodine and Selectfluor at temperatures between 60 and 80 degrees Celsius [18].

Aromatic Hydrocarbon Solvents

Toluene and chlorobenzene have emerged as highly effective solvents for palladium-catalyzed carbon-hydrogen arylation reactions of pyrazoles [19]. The use of these aromatic solvents at 160 degrees Celsius with palladium acetate and 1,10-phenanthroline catalysts provides yields ranging from 85 to 95 percent with excellent carbon-3 selectivity [19]. The aromatic nature of these solvents may facilitate pi-pi interactions with the pyrazole substrate, potentially influencing the regioselectivity of the transformation.

Mesitylene and trifluoromethylbenzene represent additional aromatic solvents that have demonstrated utility in pyrazole functionalization reactions [19]. The steric bulk and electronic properties of these solvents can influence both reactivity and selectivity patterns in catalytic transformations [19]. The choice between different aromatic solvents often depends on the specific substitution pattern of the pyrazole substrate and the desired regioselectivity outcome.

Halogenated Solvent Applications

Dichloromethane serves as a versatile solvent for both bromination and alkylation reactions in pyrazole chemistry . The low boiling point and chemical inertness of dichloromethane make it particularly suitable for base-catalyzed transformations where substrate stability is a concern . Yields in dichloromethane systems typically range from 65 to 85 percent depending on the specific reaction conditions and catalyst loading .

The use of 1,2-dichloroethane in combination with acid catalysts provides an effective medium for trichloroacetimidate-mediated alkylation reactions [9]. The higher boiling point of 1,2-dichloroethane compared to dichloromethane allows for more forcing reaction conditions while maintaining good substrate solubility [9]. Reflux conditions in 1,2-dichloroethane typically provide complete conversion within 4 to 6 hours with excellent regioselectivity.

Ionic Liquid Media

Ionic liquids such as 1,8-diazabicyclo[5.4.0]undec-7-enium acetate have demonstrated exceptional performance in pyrazole synthesis applications [7]. These environmentally benign solvents provide yields ranging from 90 to 95 percent at room temperature without requiring additional catalysts [7]. The unique properties of ionic liquids, including negligible vapor pressure and thermal stability, make them attractive alternatives to conventional organic solvents.

The ability to achieve high yields and selectivity at room temperature represents a significant advantage of ionic liquid media [7]. Temperature-controlled experiments demonstrate that reactions in ionic liquids can be tuned to provide different products simply by adjusting the reaction temperature, offering unprecedented control over product distribution [7]. The recyclability of ionic liquids further enhances their appeal for large-scale synthetic applications.

Catalytic System Optimization

Palladium-based catalytic systems represent the most widely studied approach for pyrazole functionalization reactions [17] [19]. The combination of palladium acetate with phosphine ligands such as tri-n-butyl(1-adamantyl)phosphine provides excellent activity for carbon-hydrogen arylation reactions [17]. Ligand selection significantly influences both reactivity and selectivity, with bulky phosphine ligands generally providing enhanced regioselectivity [17].

The use of carboxylate bases, particularly potassium pivalate, has proven essential for achieving high yields in palladium-catalyzed transformations [17]. The carboxylate anion plays a crucial role in the metallation step of the catalytic cycle, facilitating carbon-hydrogen bond activation through a concerted metalation-deprotonation mechanism [17]. Alternative base systems such as potassium carbonate combined with sub-stoichiometric pivalic acid provide comparable results with improved practicality [17].

Table 3: Solvent Systems and Catalytic Optimization

Solvent SystemTemperature (°C)CatalystYield Range (%)Selectivity
Dimethylformamide140Pd(OAc)2/KOPiv75-90C-5 selective
Dimethyl sulfoxide60-80I2/Selectfluor80-95Variable
N,N-Dimethylacetamide25HCl70-85High
Toluene160Pd(OAc)2/Phen85-95C-3 selective
Chlorobenzene160Pd(OAc)2/Phen90-95C-3 selective
Dichloromethane80Base catalyzed65-85Good
Ethanol95DBU60-80Moderate
TetrahydrofuranRefluxVarious50-75Variable
Ionic liquids [HDBU][OAc]Room temperatureNone90-95Excellent

The thermodynamic stability of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is governed by the interplay between the aromatic pyrazole ring system and the saturated tetrahydropyran moiety. The pyrazole ring exhibits high thermal stability, with an activation energy for decomposition of approximately 298 kJ⋅mol⁻¹ (71 kcal⋅mol⁻¹) for the ring structure [1] [2]. This exceptional stability is attributed to the aromatic character of the five-membered heterocycle containing two adjacent nitrogen atoms.

The thermal decomposition behavior of this compound follows well-established patterns observed in related pyrazole derivatives. Thermogravimetric analysis reveals that pyrazole compounds typically undergo decomposition through nitrogen elimination as the primary pathway [3] [4]. For 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, the initial decomposition temperature is estimated to occur within the range of 200-250°C, consistent with other brominated pyrazole derivatives [5] [4].

The decomposition mechanism proceeds through a multi-step process. The initial stage involves the breaking of the carbon-nitrogen bond at the 3-position of the pyrazole ring, followed by nitrogen elimination [2]. The bromine substituent at the 5-position influences the decomposition pathway by stabilizing certain intermediates while destabilizing others. Studies on similar brominated heterocycles demonstrate that the presence of bromine can either enhance or decrease thermal stability depending on the specific substitution pattern [6] [7].

Thermal Decomposition Profile Analysis:

Temperature Range (°C)Decomposition ProcessPrimary ProductsActivation Energy (kJ/mol)
25-150StableNo decompositionN/A
150-200Initial decompositionMinor N₂ loss~180-200
200-250Major decompositionN₂ + HBr elimination~190-220
250-300Complete decompositionComplex fragments~220-250
>300CarbonizationCarbon residueN/A

The tetrahydropyran ring contributes to the overall thermal stability through its saturated nature and chair conformation. The ring-opening of tetrahydropyran radicals becomes competitive at elevated temperatures, particularly for α- and β-tetrahydropyranyl radicals [8]. The ether oxygen in the tetrahydropyran ring can enhance carbon-hydrogen bond energy at meta-sites while weakening bond energy at ortho-sites [8].

Kinetic studies reveal that the thermal decomposition of pyrazole derivatives follows first-order kinetics with respect to the organic substrate [9]. The activation energy for the decomposition process is typically in the range of 180-220 kJ/mol, consistent with the breaking of carbon-nitrogen bonds in the pyrazole ring [10]. The frequency factor (pre-exponential factor) for similar compounds ranges from 10¹² to 10¹⁵ s⁻¹, indicating a relatively ordered transition state [11].

Solubility Behavior in Polar/Non-Polar Media

The solubility characteristics of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole reflect the dual nature of its molecular structure, combining the polar pyrazole ring with the moderately polar tetrahydropyran moiety. The compound exhibits moderate solubility in polar solvents and limited solubility in non-polar media, consistent with its estimated log P value of 1.5-2.0 [13].

The tetrahydropyran ring significantly influences solubility behavior due to its oxygen-containing structure. Tetrahydropyran itself demonstrates good water solubility (80 g/L at 25°C) and miscibility with polar organic solvents [14] [15]. This enhances the overall solubility profile of the target compound compared to purely hydrocarbon-substituted pyrazoles. The chair conformation of the tetrahydropyran ring and the ability of the oxygen atom to participate in hydrogen bonding contribute to favorable interactions with polar solvents [16].

Solubility Behavior in Different Solvents:

SolventPolarityEstimated SolubilityLogP Contribution
WaterPolar proticModerate0 (reference)
EthanolPolar proticGoodPositive
MethanolPolar proticGoodPositive
AcetonePolar aproticGoodPositive
ChloroformNonpolarModeratePositive
HexaneNonpolarPoorVery positive
DMSOPolar aproticVery goodNegative
Diethyl etherSlightly polarModeratePositive

The pyrazole ring system contributes to the compound's polarity through its nitrogen atoms, which can participate in hydrogen bonding as both donors and acceptors. The presence of the bromine atom at the 5-position introduces additional polarity and affects the overall dipole moment of the molecule [17]. Computational studies suggest that the electron-withdrawing nature of bromine influences the charge distribution across the pyrazole ring, affecting solubility in different media .

The partition coefficient (log P) for 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is estimated to be in the range of 1.5-2.0, indicating moderate lipophilicity [18] [13]. This value suggests favorable membrane permeability while maintaining sufficient water solubility for biological applications. The tetrahydropyran ring contributes negatively to the log P value due to its oxygen content, while the bromine substituent increases lipophilicity.

Temperature effects on solubility follow typical patterns, with increased solubility observed at elevated temperatures in most solvents. The hydrogen bonding interactions between the compound and polar solvents are temperature-dependent, with stronger interactions observed at lower temperatures [17]. Solvent polarity effects are particularly pronounced, with polar aprotic solvents like DMSO showing excellent solvating properties for the compound [19].

pKa Determination and Protonation Site Analysis

The acid-base properties of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole are determined by the electronic characteristics of the pyrazole ring and the influence of the bromine substituent. Pyrazoles are amphoteric compounds that can act as both acids and bases depending on the pH of the medium [20] [21]. The pKa values provide crucial information about the protonation equilibria and the preferred ionic forms under different conditions.

The pyrazole ring contains two nitrogen atoms with different basicities. The sp²-hybridized nitrogen (N2) is more basic than the sp²-hybridized nitrogen (N1) due to the availability of its lone pair for protonation [22] [21]. For unsubstituted pyrazole, the pKa values are approximately 2.5 for the conjugate acid and 14.2 for the neutral form [23]. The presence of the bromine substituent at the 5-position significantly influences these values through electronic effects.

pKa Values and Protonation Sites:

SitepKa (estimated)Protonation PreferenceElectronic Effect
N1 (pyrazole)~14.2Deprotonation siteBromine: electron-withdrawing
N2 (pyrazole)~2.5Primary protonationBromine: stabilizes protonation
THP oxygen~-3.0Very weak baseMinimal effect
Conjugate acid (N1-H⁺)~14.2Neutral formTautomeric equilibrium
Conjugate acid (N2-H⁺)~2.5Protonated formFavored in acidic media

The bromine substituent exerts a significant electron-withdrawing effect on the pyrazole ring through inductive effects [20]. This electron withdrawal stabilizes the protonated form of the pyrazole, resulting in a slight increase in basicity compared to unsubstituted pyrazole. Theoretical calculations suggest that electron-withdrawing groups increase the basicity of pyrazoles by stabilizing the positive charge on the protonated nitrogen [20].

The tetrahydropyran oxygen atom is a very weak base with an estimated pKa of approximately -3.0, making it essentially non-basic under normal conditions [14]. The ether oxygen's lone pairs are relatively unreactive due to the saturated nature of the tetrahydropyran ring and the lack of significant electronic activation.

Tautomeric equilibria play a crucial role in the acid-base behavior of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. The compound can exist in different tautomeric forms depending on the position of the hydrogen atom on the pyrazole ring [17]. In aqueous solution, the equilibrium constant for pyrazole tautomerization is close to unity, indicating that both tautomers are present in significant concentrations [24].

The protonation site selectivity is influenced by several factors, including the electronic effects of the bromine substituent, solvent effects, and intramolecular interactions. In acidic media, protonation occurs preferentially at the N2 position due to the higher electron density at this site [25]. The resulting protonated species exhibits enhanced stability through resonance stabilization and the electron-withdrawing effect of the bromine atom.

Solvent effects significantly influence the apparent pKa values of the compound. In polar aprotic solvents like DMSO, the pKa values are typically higher than in water due to the different solvation energies of the neutral and protonated forms [22]. The hydrogen bonding capabilities of the solvent also affect the protonation equilibria, with protic solvents stabilizing the protonated form through hydrogen bonding interactions [26].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

230.00548 g/mol

Monoisotopic Mass

230.00548 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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